Titanium(IV) tert-butoxide

Übersicht

Beschreibung

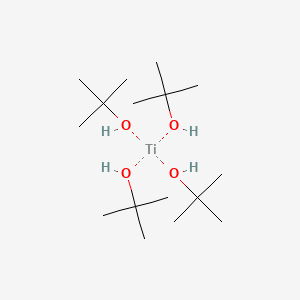

Titanium(IV) tert-butoxide is a useful research compound. Its molecular formula is C16H40O4Ti and its molecular weight is 344.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Tetra-tert-butyl orthotitanate, also known as 2-methylpropan-2-ol;titanium or Titanium(IV) tert-butoxide, is primarily used in the preparation of moisture-curable modified polysiloxane and silicone rubber . The primary targets of Tetra-tert-butyl orthotitanate are these silicone-based materials, where it acts as a catalyst to facilitate their formation.

Mode of Action

The interaction of Tetra-tert-butyl orthotitanate with its targets involves the compound acting as a catalyst in the synthesis of silicone-based materials . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the synthesis process.

Biochemical Pathways

The biochemical pathways affected by Tetra-tert-butyl orthotitanate are primarily those involved in the synthesis of silicone-based materials . The compound’s role as a catalyst in these pathways can lead to the formation of moisture-curable modified polysiloxane and silicone rubber, among other materials.

Pharmacokinetics

The compound’s impact on bioavailability would be most relevant in the context of its use as a catalyst in the synthesis of silicone-based materials .

Result of Action

The molecular and cellular effects of Tetra-tert-butyl orthotitanate’s action are seen in the formation of silicone-based materials . By acting as a catalyst in the synthesis process, the compound facilitates the formation of these materials, which have a wide range of industrial applications.

Action Environment

The action, efficacy, and stability of Tetra-tert-butyl orthotitanate can be influenced by various environmental factors. For example, the compound is flammable and its vapor pressure indicates that it can evaporate into the air under normal temperature conditions . Therefore, the compound should be stored and handled under controlled conditions to ensure its stability and safety .

Biochemische Analyse

Biochemical Properties

Titanium(IV) tert-butoxide plays a crucial role in biochemical reactions, particularly in the synthesis of titanium dioxide nanoparticles through hydrolysis and condensation reactions . It interacts with various enzymes and proteins, facilitating the formation of TiO2, which is used in applications such as dye-sensitized solar cells and photocatalytic coatings . The interactions between this compound and biomolecules are primarily based on its ability to hydrolyze and form stable complexes with organic and inorganic substrates .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and inducing oxidative stress . The compound’s ability to generate reactive oxygen species (ROS) can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These effects are particularly relevant in the context of its use in biomedical applications, such as drug delivery and cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis and subsequent formation of titanium dioxide nanoparticles . This process is facilitated by the compound’s ability to exchange alkoxide groups and undergo hydrolysis in the presence of water . The resulting TiO2 nanoparticles can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are mediated by the compound’s ability to form stable complexes with various substrates, influencing their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and can hydrolyze over time, leading to the formation of TiO2 nanoparticles . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity . These effects are important considerations in the design of experiments and the interpretation of results involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where specific dosages result in significant changes in cellular and tissue responses . Understanding these dosage effects is crucial for the safe and effective use of this compound in biomedical research and applications .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of titanium dioxide nanoparticles . The compound interacts with enzymes and cofactors that facilitate its hydrolysis and condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The understanding of these metabolic pathways is essential for optimizing the use of this compound in various applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity . The transport and distribution of this compound are important factors in determining its efficacy and safety in biomedical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various biochemical applications .

Biologische Aktivität

Titanium(IV) tert-butoxide, also known as tetra-tert-butyl ortotitanate (Ti(OtBu)₄), is a metal alkoxide with significant applications in various fields, including catalysis and materials science. Its biological activity has garnered attention due to its potential antimicrobial properties and applications in drug delivery systems. This article provides an in-depth analysis of the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C₁₆H₃₆O₄Ti

- Molecular Weight : 340.35 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in many organic solvents

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its ability to form titanium oxide materials, which can generate reactive oxygen species (ROS) under certain conditions. This property is leveraged in various applications, including:

- Antimicrobial Activity : this compound has been shown to possess bactericidal properties against various bacterial strains.

- Photocatalytic Activity : The compound can act as a photocatalyst, promoting reactions that lead to the generation of ROS, which are known to induce oxidative stress in microbial cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigated the bacteriostatic efficacy of titanium(IV)-oxo complexes stabilized with alkoxide ligands against Staphylococcus aureus and Escherichia coli. The results indicated that these complexes exhibited bactericidal activity exceeding 90% against both strains, suggesting that titanium compounds can serve as effective antimicrobial agents . -

Photocatalytic Properties :

Research has demonstrated that this compound can be used to synthesize titanium dioxide (TiO₂) nanoparticles through hydrolysis. These nanoparticles have been shown to exhibit enhanced photocatalytic properties, leading to increased production of ROS when exposed to UV light, thereby enhancing their antimicrobial activity . -

Drug Delivery Systems :

This compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. The release mechanism often involves hydrolysis, which can be tuned by altering the chemical environment, allowing for controlled drug release .

Safety and Toxicological Considerations

This compound is classified as a corrosive and flammable liquid. It poses several health risks, including:

- Toxicity : The LD50 values for oral administration in rats are approximately 3122 mg/kg, indicating moderate toxicity .

- Irritation : It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled .

Table 1: Summary of Biological Activities

Table 2: Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3122 mg/kg |

| LD50 (intravenous, mouse) | 180 mg/kg |

| Flash Point | 77 °C |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Polymerization Catalysis

Titanium(IV) tert-butoxide is extensively used as a catalyst in the polymerization of olefins and other monomers. Its ability to activate monomers and facilitate polymer chain growth makes it valuable in producing various polymers.

- Case Study : A study demonstrated the effectiveness of Ti(IV) tert-butoxide as a catalyst for the copolymerization of 1-hexene with polyvinyl chloride (PVC). The results indicated a significant increase in molecular weight and polymer yield when using this catalyst, highlighting its efficiency in controlling polymer properties .

1.2 Synthesis of Titanium Dioxide

Ti(OBu)₄ is commonly used in the synthesis of titanium dioxide (TiO₂) nanoparticles through hydrolysis and condensation reactions. This process is crucial for producing TiO₂ for applications in photocatalysis, pigments, and coatings.

- Data Table: Synthesis Parameters for TiO₂ from Ti(IV) tert-butoxide

| Parameter | Value |

|---|---|

| Hydrolysis Time | 30 mins |

| Temperature | 60 °C |

| Solvent | Ethanol |

| Final Product Yield | 85% TiO₂ |

1.3 Photocatalytic Applications

The photocatalytic activity of titanium(IV) alkoxides, including Ti(IV) tert-butoxide, is being explored for environmental applications such as water purification and degradation of organic pollutants.

- Case Study : Research has shown that TiO₂ synthesized from Ti(OBu)₄ exhibits high photocatalytic efficiency under UV light, effectively degrading dyes in wastewater .

Materials Science

2.1 Coatings and Thin Films

this compound is utilized in the production of thin films and coatings due to its ability to form stable titanium oxide layers. These coatings are important for enhancing the durability and functionality of surfaces.

- Application Example : In semiconductor manufacturing, Ti(OBu)₄ is used to deposit titanium oxide films that improve surface properties and electronic performance.

2.2 Nanocomposites

The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability.

- Data Table: Properties of Nanocomposites with Ti(IV) tert-butoxide

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| PVC/TiO₂ Nanocomposite | 45 | 220 |

| Polycarbonate/TiO₂ | 50 | 230 |

Biomedical Applications

3.1 Antibacterial Activity

Recent studies have indicated that titanium(IV) compounds, including Ti(OBu)₄, exhibit antibacterial properties, making them potential candidates for biomedical applications such as coatings for medical devices.

- Case Study : A study evaluated the antibacterial efficacy of TiO₂ nanoparticles synthesized from Ti(IV) tert-butoxide against Staphylococcus aureus and Escherichia coli, showing inhibition rates exceeding 90% .

3.2 Drug Delivery Systems

The unique properties of titanium-based nanoparticles allow them to be explored as drug delivery systems for targeted therapies.

Eigenschaften

CAS-Nummer |

3087-39-6 |

|---|---|

Molekularformel |

C16H40O4Ti |

Molekulargewicht |

344.35 g/mol |

IUPAC-Name |

2-methylpropan-2-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3; |

InChI-Schlüssel |

IZXRSZNHUSJWIQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

Kanonische SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

Key on ui other cas no. |

3087-39-6 |

Physikalische Beschreibung |

Liquid Colorless liquid with a sweet odor; [Strem Chemicals MSDS] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.